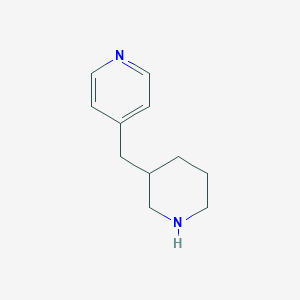
4-(3-Piperidylmethyl)pyridine
説明
“4-(3-Piperidylmethyl)pyridine” is a chemical compound also known as 4-PMPr. It has been studied extensively for its biological properties and potential applications in various fields. The molecular formula of this compound is C11H16N2 .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has shown robustness with ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines synthesized .
科学的研究の応用
Synthesis of Piperidine Derivatives
4-(3-Piperidylmethyl)pyridine: is a valuable intermediate in the synthesis of various piperidine derivatives. These derivatives are crucial in the pharmaceutical industry, as they are present in more than twenty classes of pharmaceuticals, including alkaloids . The synthesis often involves intra- and intermolecular reactions that lead to substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Pharmacological Applications
Piperidine derivatives, including those derived from 4-(3-Piperidylmethyl)pyridine, have a wide range of pharmacological applications. They are used in the development of drugs with various therapeutic effects, such as antihypertensive, neuroprotective, and antidiabetic properties .
Catalysis
This compound can also be used in catalysis, particularly in the preparation of pyridine derivatives. Magnetically recoverable nano-catalysts, which can be separated from the reaction medium using an external magnet, have been employed in the synthesis of pyridine derivatives, showcasing the versatility of 4-(3-Piperidylmethyl)pyridine in catalytic processes .
Biological Activity
The biological activity of piperidine compounds is significant, and 4-(3-Piperidylmethyl)pyridine derivatives have been explored for their potential biological activities. These activities include acting as IKK-β inhibitors, antimicrobial agents, A2A adenosine receptor antagonists, inhibitors of HIV-1 integrase, anti-tumor, anti-inflammatory, and anti-Parkinsonism agents .
Natural Product Synthesis
4-(3-Piperidylmethyl)pyridine is also relevant in the synthesis of natural products. Researchers have utilized it to explore bioactive compounds with unique properties and modes of action, which are essential for addressing future challenges in pharmacology .
Drug Discovery
Lastly, this compound plays a significant role in drug discovery. Its derivatives are being investigated for their potential as new drugs, with recent scientific advances focusing on the discovery and biological evaluation of potential drugs containing the piperidine moiety .
作用機序
Target of Action
4-(3-Piperidylmethyl)pyridine is a derivative of piperidine, a heterocyclic system that is a cornerstone in the production of drugs . Piperidine derivatives have been utilized in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . .
Mode of Action
Piperidine derivatives have been shown to interact with various biological targets, leading to a wide range of therapeutic effects . For instance, some piperidine derivatives have been found to exhibit strong factor IIa inhibition, showing good anticoagulant effects .
Biochemical Pathways
Piperidine derivatives, in general, are known to interact with various biochemical pathways, leading to their diverse therapeutic applications . For example, pyridones, which are oxidation products of nicotinamide and its derivatives, are often associated with pathological outcomes in acute kidney injury (AKI) .
Pharmacokinetics
Piperidine derivatives are generally known for their stability and bioavailability, contributing to their widespread use in drug development .
Result of Action
Piperidine derivatives have been associated with a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Action Environment
The success of piperidine derivatives in drug development can be attributed to their stability under various conditions and their ability to tolerate a wide range of functional groups .
特性
IUPAC Name |
4-(piperidin-3-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-11(9-13-5-1)8-10-3-6-12-7-4-10/h3-4,6-7,11,13H,1-2,5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAWRULAUSLMKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Piperidylmethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











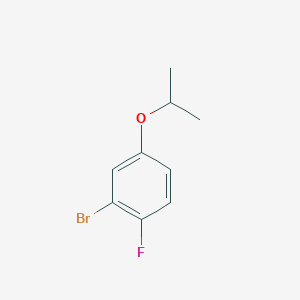

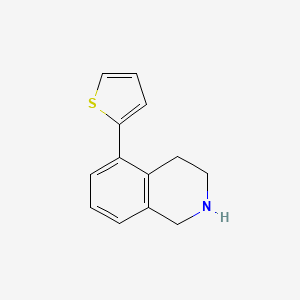
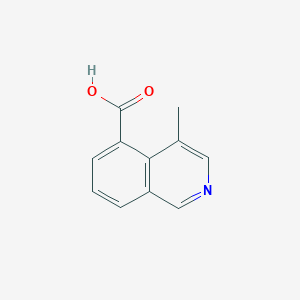
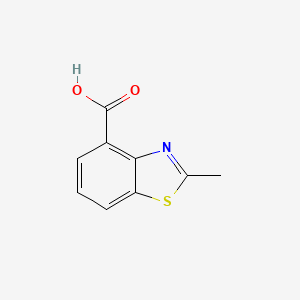
![4,6-Dichloro-5-[(methylamino)-methyl]pyrimidin-2-amine](/img/structure/B1406133.png)